Taltirelin Trifluoroacetic Acid Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

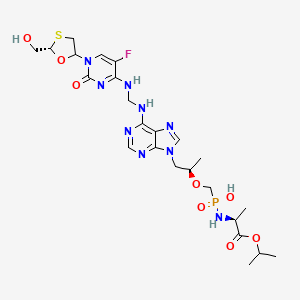

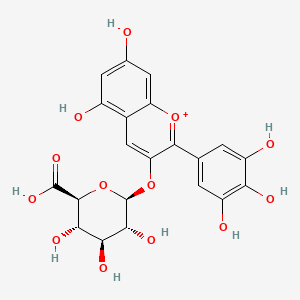

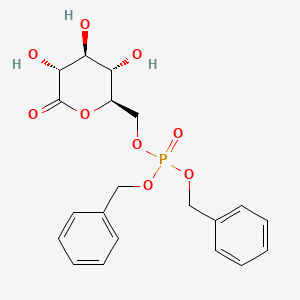

Taltirelin Trifluoroacetic Acid Salt is a biochemical compound with the molecular formula C19H24F3N7O7 and a molecular weight of 519.43 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . Taltirelin is an analogue of thyrotropin-releasing hormone (TRH) and has been developed to stimulate the secretion of thyrotropic hormone (TSH) and enhance recognition memory function .

Vorbereitungsmethoden

The synthesis of Taltirelin involves several steps. One method starts with L-asparagine as the starting material and involves Friedel-Crafts acylation, esterification, methylation, and hydrogenation to produce an intermediate, S-1-methyl-4,5-dihydro-orotic acid . This intermediate is then reacted with Fmoc-His (Trt)-OH and Pro-NH2 to form His (Trt)-Pro-NH2, which is subsequently deprotected . The final condensation reaction between S-1-methyl-4,5-dihydro-orotic acid and His (Trt)-Pro-NH2, followed by the addition of trifluoroacetic acid, results in the formation of Taltirelin Trifluoroacetic Acid Salt . The product is then purified, desalted, and freeze-dried .

Analyse Chemischer Reaktionen

Taltirelin Trifluoroacetic Acid Salt undergoes various chemical reactions, including condensation and deprotection reactions . Common reagents used in these reactions include trifluoroacetic acid, Fmoc-His (Trt)-OH, and Pro-NH2 . The major products formed from these reactions are intermediates such as S-1-methyl-4,5-dihydro-orotic acid and His (Trt)-Pro-NH2, which ultimately lead to the formation of this compound .

Wissenschaftliche Forschungsanwendungen

Taltirelin Trifluoroacetic Acid Salt is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a reagent in various synthetic applications . In biology and medicine, Taltirelin is studied for its potential therapeutic effects on central nervous system disorders, including epilepsy, schizophrenia, spinal cord trauma, Alzheimer’s disease, Parkinson’s disease, and depression . It is also used to enhance recognition memory function and stimulate the secretion of thyrotropic hormone . In industry, this compound is used in proteomics research .

Wirkmechanismus

Taltirelin exerts its effects by activating the thyrotropin-releasing hormone receptor (TRHR), which is a class A G protein-coupled receptor . This activation leads to the coupling of Gαq/G11 and the subsequent production of inositol-1,4,5-triphosphate and the release of intracellular calcium ions . Taltirelin has minimal endocrine activity but favorable neural stimulant properties, including selectively increasing tongue motor activity in sleep . It has been shown to have a longer effective duration, higher intrinsic efficacy, and more potent central nervous system stimulant activity compared to thyrotropin-releasing hormone .

Vergleich Mit ähnlichen Verbindungen

Taltirelin Trifluoroacetic Acid Salt is unique compared to other similar compounds due to its improved central nervous system activity and pharmacological properties . Similar compounds include thyrotropin-releasing hormone, which has a shorter half-life and lower central nervous system stimulant activity . Other related compounds include trifluoroacetic acid and its salts, which are widely used in organic chemistry for various purposes . Trifluoroacetic acid is a stronger acid than acetic acid and is used as a solvent and reagent in chemical transformations .

Eigenschaften

Molekularformel |

C19H24F3N7O7 |

|---|---|

Molekulargewicht |

519.4 g/mol |

IUPAC-Name |

(4S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C17H23N7O5.C2HF3O2/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26;3-2(4,5)1(6)7/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29);(H,6,7)/t10-,11-,12-;/m0./s1 |

InChI-Schlüssel |

MPHHNZYPQHGMFE-LFELFHSZSA-N |

Isomerische SMILES |

CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (4-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-((methoxycarbonyl)amino)pyrimidin-5-yl)(methyl)carbamate](/img/structure/B13854363.png)

![Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate](/img/structure/B13854367.png)

![4-[(2-Aminophenyl)methylamino]cyclohexan-1-ol;hydrochloride](/img/structure/B13854389.png)